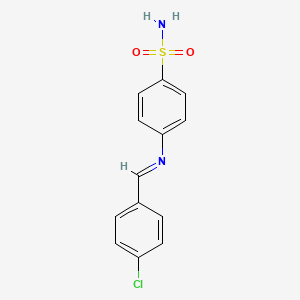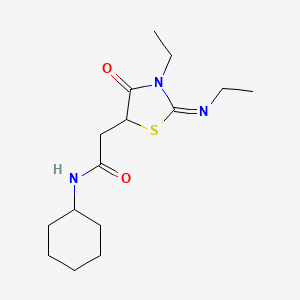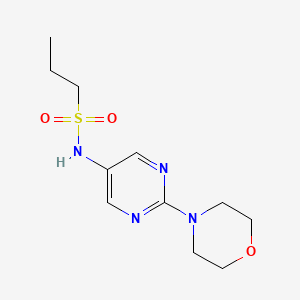![molecular formula C15H14ClNO4S B2769678 4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid CAS No. 701260-18-6](/img/structure/B2769678.png)
4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C15H14ClNO4S . It has a molecular weight of 339.79. This compound is also known by other synonyms such as “4′-Chloro-3′-sulfamoyl-2-benzophenone-2-carboxylic acid” and "2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid" .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid” consists of a benzene ring substituted with a chloro group, a sulfamoyl group, and a benzoic acid group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid” are not available, benzylic compounds like this one can undergo various types of reactions. For instance, they can participate in free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes (AOPs) for Water Treatment Research has explored the use of advanced oxidation processes (AOPs) for degrading persistent organic pollutants in water. For instance, the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a compound structurally related to the subject chemical, has been studied using UV and UV/persulfate processes. These methods have proven effective in breaking down PCMX, highlighting the potential of AOPs in treating water contaminated with similar antimicrobial compounds. This study provides insights into kinetics, mechanisms, and toxicity evolution of the degradation process, which could be relevant for understanding how similar compounds might behave under AOPs (Wei Li et al., 2020).
Photoremovable Protecting Groups Another area of interest is the use of certain compounds as photoremovable protecting groups for phosphates and sulfonic acids. Compounds like 2,5-Dimethylphenacyl esters have demonstrated the ability to release the corresponding acids upon irradiation, offering a novel approach for controlled release in chemical synthesis and potentially in drug delivery systems. This showcases the innovative applications of specific chemical functionalities for manipulatable chemical synthesis processes (P. Klán et al., 2002).
Antibacterial Applications The synthesis and evaluation of various compounds for antibacterial activities present another significant area of research. Compounds derived from benzoic acid, for instance, have been synthesized and tested against a range of bacterial strains. Such studies underline the potential of chemically modified benzoic acids, including sulfamoyl-substituted derivatives, as candidates for developing new antibacterial agents. This highlights a potential pathway for the application of "4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid" in antimicrobial research (Ishak Bildirici et al., 2007).
Environmental Remediation The removal of environmental pollutants is a critical area of research, with various compounds being investigated for their ability to adsorb and remove hazardous substances from water. Novel adsorption materials, functionalized with specific chemical groups, have shown high efficiency in removing pollutants like benzophenone-4 from water, demonstrating the utility of chemical modifications for environmental remediation purposes (Xia Zhou et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-3-6-13(10(2)7-9)17-22(20,21)14-8-11(15(18)19)4-5-12(14)16/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQABOWZIGHACEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2769599.png)
![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2769600.png)


![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)

![N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2769610.png)
![3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2769612.png)
![5-(2-Bicyclo[2.2.1]heptanyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2769613.png)
![tert-Butyl 2-[(pentan-3-ylidene)amino]acetate](/img/structure/B2769614.png)
![1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2769615.png)

![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate](/img/structure/B2769618.png)